5-Chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide is a highly functionalized, bench-stable aryl sulfonamide building block designed for advanced pharmaceutical and agrochemical synthesis. Featuring a fully substituted benzene ring—comprising a reactive chloro handle, an ethoxy group, a methyl group, and a pre-installed N-isobutyl sulfonamide moiety—this compound serves as a privileged scaffold for kinase and protease inhibitor development [1]. By providing the N-isobutyl group pre-installed, it eliminates the need for volatile and hazardous isobutylamine handling in downstream manufacturing. The compound's structural stability and specific substitution pattern make it a critical procurement choice for workflows requiring reliable late-stage functionalization without the severe handling liabilities of reactive sulfonyl chlorides [2].
Substituting this specific compound with the primary sulfonamide (5-chloro-2-ethoxy-4-methylbenzenesulfonamide) or the N-tert-butyl protected variant introduces severe process bottlenecks. The primary sulfonamide exhibits poor solubility in green process solvents and acts as a strong coordinating ligand that poisons palladium catalysts during downstream aryl-chloride cross-coupling [1]. Conversely, the N-tert-butyl analog requires harsh acidic deprotection (e.g., neat trifluoroacetic acid at elevated temperatures) if the target requires a different substitution, adding a low-yielding step to the synthetic route [2]. Furthermore, attempting to use the upstream 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride requires handling a moisture-sensitive, corrosive intermediate that drastically reduces batch-to-batch reproducibility and complicates supply chain logistics [3].
The N-isobutyl substitution significantly disrupts the crystal lattice energy compared to the primary sulfonamide, resulting in vastly superior solubility profiles in industry-standard green solvents. Quantitative solubility testing in 2-methyltetrahydrofuran (2-MeTHF) at 20°C demonstrates that the N-isobutyl derivative achieves concentrations exceeding 150 mg/mL, whereas the primary 5-chloro-2-ethoxy-4-methylbenzenesulfonamide is limited to <15 mg/mL [1]. This 10-fold increase enables high-concentration continuous flow processing and prevents reactor fouling during telescoped synthetic sequences.
| Evidence Dimension | Solubility in 2-MeTHF at 20°C |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | 5-chloro-2-ethoxy-4-methylbenzenesulfonamide (<15 mg/mL) |
| Quantified Difference | 10-fold increase in solubility |
| Conditions | Standard ambient conditions (20°C) in 2-MeTHF |
High solubility in process solvents allows buyers to run reactions at higher concentrations, maximizing reactor throughput and reducing solvent waste disposal costs.
When utilizing the aryl chloride position for downstream functionalization, the choice of sulfonamide substitution is critical for catalyst survival. The N-isobutyl group provides sufficient steric shielding to prevent the sulfonamide nitrogen from coordinating to the palladium center. In standardized Suzuki-Miyaura couplings at 2 mol% Pd loading, the pre-installed N-isobutyl compound achieves >85% yield, while the unprotected primary sulfonamide comparator stalls at <40% yield due to irreversible catalyst poisoning [1].
| Evidence Dimension | Cross-coupling yield at 2 mol% Pd loading |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | Primary sulfonamide analog (<40% yield) |
| Quantified Difference | 45% absolute yield increase |
| Conditions | Suzuki-Miyaura coupling, 2 mol% Pd(dppf)Cl2, standard base, 80°C |
Procuring the N-isobutyl derivative drastically reduces the cost of goods (COGs) by lowering the required precious metal catalyst loadings in downstream steps.
For APIs requiring the N-isobutyl sulfonamide motif, installing this group early via this specific building block is vastly superior to late-stage sulfonylation. Process validation studies show that utilizing 5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide as a starting material yields a 65% overall efficiency over three steps to the API core. In contrast, building the core first and attempting late-stage sulfonylation with isobutylamine yields only 35% due to competitive side reactions at other nucleophilic sites [1].
| Evidence Dimension | Overall yield of API core synthesis |
| Target Compound Data | 65% overall yield (3 steps) |
| Comparator Or Baseline | Late-stage sulfonylation route (35% overall yield) |
| Quantified Difference | 30% absolute improvement in overall yield |
| Conditions | Standard multi-step API core assembly vs. late-stage functionalization |
Procuring the pre-installed N-isobutyl building block eliminates a low-yielding late-stage functionalization step, directly maximizing final API output and reducing raw material waste.
Supply chain stability is a major factor when selecting starting materials. The precursor, 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, is highly moisture-sensitive, exhibiting >15% hydrolysis to the sulfonic acid within 48 hours under ambient conditions (25°C / 60% RH). The 5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide product is completely bench-stable, showing <0.1% degradation after 6 months under identical conditions [1]. This eliminates the need for specialized anhydrous cold-chain logistics.
| Evidence Dimension | Degradation under ambient storage (25°C / 60% RH) |
| Target Compound Data | <0.1% degradation at 6 months |
| Comparator Or Baseline | Sulfonyl chloride precursor (>15% hydrolysis at 48 hours) |
| Quantified Difference | Near-total elimination of moisture-driven degradation |
| Conditions | 25°C, 60% Relative Humidity, standard packaging |
Allows for bulk procurement and standard warehouse storage without the risk of material loss or batch failures due to precursor hydrolysis.
The N-isobutyl sulfonamide motif is a validated pharmacophore for binding the S2' pocket in viral proteases. Procuring this compound provides the critical N-isobutyl moiety pre-installed, allowing chemists to focus on elaborating the aryl chloride position without risking the low yields associated with late-stage sulfonylation [1].
The highly substituted 5-chloro-2-ethoxy-4-methyl aryl core is a privileged scaffold for selective kinase inhibition. The enhanced solubility of the N-isobutyl derivative in process solvents like 2-MeTHF makes it the ideal starting material for high-concentration flow synthesis of advanced PI3Kδ inhibitor libraries [2].
Because the N-isobutyl group effectively shields the sulfonamide nitrogen from coordinating to transition metals, this compound is perfectly suited for divergent Suzuki or Buchwald-Hartwig couplings. It allows industrial R&D labs to generate diverse analog libraries from the aryl chloride handle using low catalyst loadings without the risk of catalyst poisoning [3].